GSK481
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Overview
Description
GSK481 is a highly potent, selective, and specific inhibitor of receptor-interacting protein 1 (RIP1) kinase. It has shown significant potential in inhibiting necroptosis, a form of programmed cell death, and has been extensively studied for its role in inflammation and apoptosis .
Preparation Methods
The synthesis of GSK481 involves several steps, starting with the preparation of the core benzoxazepinone structure. The synthetic route typically includes the following steps:
Formation of the Benzoxazepinone Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as isoxazole and carboxamide moieties.
Purification: The final compound is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity.
Chemical Reactions Analysis
GSK481 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
GSK481 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of RIP1 kinase and its effects on various biochemical pathways.
Biology: this compound is employed in cellular assays to investigate its role in necroptosis and apoptosis.
Medicine: It has potential therapeutic applications in treating inflammatory diseases by inhibiting RIP1 kinase activity.
Industry: This compound is used in the development of new drugs targeting RIP1 kinase and related pathways
Mechanism of Action
GSK481 exerts its effects by selectively inhibiting RIP1 kinase. It binds to the ATP-binding pocket of RIP1, preventing its autophosphorylation at Ser166. This inhibition blocks the downstream signaling pathways involved in necroptosis and inflammation. This compound shows high selectivity for human and cynomolgus monkey RIP1 over other kinases .
Comparison with Similar Compounds
GSK481 is unique in its high potency and selectivity for RIP1 kinase. Similar compounds include:
GSK2982772: Another RIP1 kinase inhibitor with similar selectivity but different pharmacokinetic properties.
Necrostatin-1: A less selective RIP1 inhibitor that also targets other kinases.
GSK963: A compound with similar inhibitory effects on RIP1 but different chemical structure
This compound stands out due to its high specificity and potency, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOUWGGQMADIBV-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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